molecular formula C33H33FN2O5 B194411 4-Hydroxy Atorvastatin Lactone CAS No. 163217-70-7

4-Hydroxy Atorvastatin Lactone

Katalognummer: B194411
CAS-Nummer: 163217-70-7
Molekulargewicht: 556.6 g/mol
InChI-Schlüssel: KDJMDZSAAFACAM-KAYWLYCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy Atorvastatin Lactone is a metabolite of atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. Atorvastatin is metabolized by the cytochrome P450 isoform CYP3A4 to form 4-hydroxy atorvastatin, which can be interconverted between its acid and lactone forms . The lactone form is considered inactive compared to its acid counterpart but plays a significant role in the pharmacokinetics and pharmacodynamics of atorvastatin.

Wirkmechanismus

Target of Action

P-Hydroxyatorvastatin lactone, a metabolite of Atorvastatin , primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Mode of Action

P-Hydroxyatorvastatin lactone, like other statins, competitively inhibits HMG-CoA Reductase . By inhibiting this enzyme, the compound reduces the endogenous production of cholesterol in the liver, leading to lower abnormal cholesterol and lipid levels .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by P-Hydroxyatorvastatin lactone disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids . This disruption leads to a decrease in the production of cholesterol and other lipids, thereby reducing their levels in the bloodstream .

Pharmacokinetics

The pharmacokinetics of P-Hydroxyatorvastatin lactone involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a carboxylic acid that exists in equilibrium with a lactone form in vivo . Its disposition is determined by cytochrome P450 (CYP) 3A4 and organic anion transporting polypeptides (OATPs) . Drugs that affect gastric emptying also affect its pharmacokinetics . Atorvastatin and its metabolites are mainly eliminated in the bile without enterohepatic recirculation .

Result of Action

The primary result of P-Hydroxyatorvastatin lactone’s action is the reduction of cholesterol and lipid levels in the bloodstream . This reduction is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action of P-Hydroxyatorvastatin lactone can be influenced by various environmental factors. For instance, drugs that affect gastric emptying can alter the pharmacokinetics of the compound . Additionally, the compound’s action can be affected by pH-dependent acid-lactone conversion . The lactone form of the compound is highly lipophilic and enters cells via passive diffusion, while the acid form has poor lipid solubility and uses active transport to enter cells .

Biochemische Analyse

Biochemical Properties

P-Hydroxyatorvastatin lactone interacts with various enzymes and proteins. It is a product of the metabolism of Atorvastatin, which is primarily metabolized by cytochrome P450 (CYP) 3A4 . The lactone form of P-Hydroxyatorvastatin is highly lipophilic and enters cells via passive diffusion .

Cellular Effects

P-Hydroxyatorvastatin lactone has effects on various types of cells and cellular processes. It influences cell function by effectively decreasing blood lipids . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of P-Hydroxyatorvastatin lactone involves its conversion from Atorvastatin. This conversion is mediated by CYP3A4 . The lactone form of P-Hydroxyatorvastatin can inhibit mitochondrial complex III and modulate proteasome .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of P-Hydroxyatorvastatin lactone can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

P-Hydroxyatorvastatin lactone is involved in the metabolic pathways of Atorvastatin. It is a product of the metabolism of Atorvastatin, which is primarily metabolized by CYP3A4 .

Transport and Distribution

P-Hydroxyatorvastatin lactone is transported and distributed within cells and tissues. The lactone form is highly lipophilic and enters cells via passive diffusion .

Subcellular Localization

Given its lipophilic nature, it is likely to be found in areas of the cell where lipids are prevalent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy atorvastatin lactone involves a multi-step process. One method includes the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate, followed by hydrolytic deprotection and lactonization .

Industrial Production Methods: Industrial production of atorvastatin and its metabolites, including this compound, often involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrolysis, lactonization, and purification using techniques like liquid-liquid extraction and chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Hydroxy-Atorvastatinlacton unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Umsetzung in entsprechende Hydroxysäuren.

    Reduktion: Umsetzung zurück in die Säureform.

    Substitution: Reaktionen, die den Austausch von funktionellen Gruppen beinhalten.

Häufige Reagenzien und Bedingungen:

    Oxidation: Beinhaltet häufig Oxidationsmittel wie Wasserstoffperoxid.

    Reduktion: Verwendet typischerweise Reduktionsmittel wie Natriumborhydrid.

    Substitution: Beinhaltet Reagenzien wie Halogene oder Nucleophile unter bestimmten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind 4-Hydroxyatorvatinsäure und andere verwandte Metaboliten .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-Atorvastatinlacton hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxy-Atorvastatinlacton beinhaltet seine Umwandlung zurück in die aktive Säureform, die das Enzym Hydroxymethylglutaryl-Coenzym A-Reduktase hemmt. Dieses Enzym katalysiert die Umwandlung von HMG-CoA zu Mevalonat, ein kritischer Schritt in der Cholesterinbiosynthese. Durch die Hemmung dieses Enzyms reduziert die Verbindung die Produktion von Cholesterin und Low-Density-Lipoprotein (LDL) in der Leber .

Ähnliche Verbindungen:

Einzigartigkeit: 4-Hydroxy-Atorvastatinlacton ist aufgrund seines spezifischen Stoffwechselwegs und seiner Rolle in der Pharmakokinetik von Atorvastatin einzigartig. Seine Interkonversion zwischen der Säure- und Lactonform ist entscheidend für das Verständnis der Gesamtwirksamkeit und des Sicherheitsprofils des Arzneimittels .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Hydroxy atorvastatin lactone is unique due to its specific metabolic pathway and its role in the pharmacokinetics of atorvastatin. Its interconversion between the acid and lactone forms is crucial for understanding the drug’s overall efficacy and safety profile .

Biologische Aktivität

4-Hydroxy Atorvastatin Lactone (4-OH ATRL) is a significant metabolite of atorvastatin, a widely prescribed statin used for lowering cholesterol levels and reducing cardiovascular risk. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.

Target Enzyme : this compound primarily targets hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase , a crucial enzyme in the mevalonate pathway responsible for cholesterol synthesis. By inhibiting this enzyme, 4-OH ATRL effectively reduces the production of low-density lipoprotein (LDL) cholesterol, which is critical in managing hyperlipidemia and cardiovascular diseases.

Biochemical Pathways : The inhibition of HMG-CoA reductase leads to downstream effects in the mevalonate pathway, impacting the synthesis of various biomolecules essential for cellular function. This inhibition results in decreased cholesterol levels and potentially alters cellular signaling pathways associated with lipid metabolism.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized by cytochrome P450 3A4 in the liver and intestine. The compound exists in equilibrium with its acid form, which is significant for its pharmacological activity .

Key Pharmacokinetic Parameters

ParameterValue
Absorption Rapid
Metabolism CYP3A4-mediated
Half-life Approximately 14 hours
Excretion Primarily hepatic

Biological Activity

Cellular Effects : Research indicates that this compound influences cell viability and signaling pathways. Its role in modulating gene expression related to lipid metabolism has been documented, suggesting potential cytotoxic effects at higher concentrations.

Case Studies : A study involving 65 subjects monitored atorvastatin concentrations and its metabolites, including 4-OH ATRL. The results indicated that adherence to atorvastatin therapy significantly affected the plasma concentrations of both atorvastatin and its lactone forms. This highlights the importance of therapeutic drug monitoring in optimizing treatment outcomes .

Research Findings

  • Inhibition Studies : In vitro studies have shown that 4-OH ATRL acts as a competitive inhibitor of HMG-CoA reductase, demonstrating a dose-dependent response in reducing cholesterol synthesis .
  • Metabolic Interconversion : The compound undergoes pH-dependent hydroxy acid-lactone interconversion, which can affect its bioavailability and therapeutic efficacy. Understanding this interconversion is crucial for developing effective dosing regimens .
  • Drug Interaction Potential : The differential inhibition profiles of atorvastatin metabolites, including 4-OH ATRL, suggest potential interactions with other drugs metabolized by CYP enzymes. This necessitates careful consideration when prescribing atorvastatin alongside other medications .

Eigenschaften

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJMDZSAAFACAM-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167535
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163217-70-7
Record name (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163217-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxyatorvastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYATORVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy Atorvastatin Lactone
Reactant of Route 2
Reactant of Route 2
4-Hydroxy Atorvastatin Lactone
Reactant of Route 3
4-Hydroxy Atorvastatin Lactone
Reactant of Route 4
4-Hydroxy Atorvastatin Lactone
Reactant of Route 5
4-Hydroxy Atorvastatin Lactone
Reactant of Route 6
4-Hydroxy Atorvastatin Lactone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.